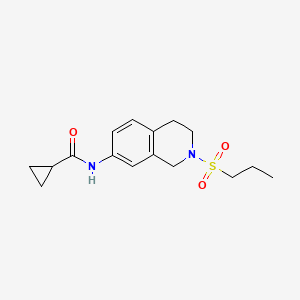

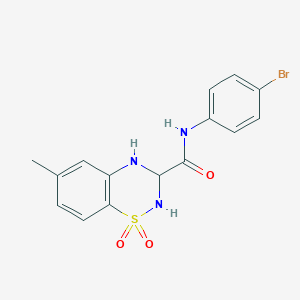

N-(4-溴苯基)-6-甲基-3,4-二氢-2H-1,2,4-苯并噻二嗪-3-甲酰胺 1,1-二氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as FTIR, 1H, 13C-NMR, and HRMS . Unfortunately, I could not find specific information on the molecular structure of “N-(4-bromophenyl)-6-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxamide 1,1-dioxide”.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume .科学研究应用

苯并噻二嗪及碳酸酐酶抑制

苯并噻二嗪以其对碳酸酐酶 (CA) 的抑制作用而闻名,碳酸酐酶是一种在各种生理过程中至关重要的金属酶。这种抑制不仅与利尿和降压应用相关,还为治疗肥胖、癌症、癫痫等疾病提供了潜力。源自该类药物的药物表现出对心血管疾病和肥胖管理有益的多药理作用。它们治疗作用背后的机制,尤其是在降低血压和器官保护作用方面,与肾碳酸酐酶的抑制有关,这会显着影响亚硝酸盐的排泄,表明在人体中亚硝酸盐的再吸收中起作用 (Carta & Supuran, 2013)。

合成和药物化学

苯并噻二嗪在药物发现中发挥着至关重要的作用,作为治疗包括癌症、糖尿病、高血压和感染在内的各种疾病的有希望的候选药物。它们的结构包括一个氮硫轴,使它们类似于吩噻嗪类药物,从而促进了它们的广泛药理活性。这些化合物的合成策略涉及多组分合成方法,产生高潜在产率并展示了它们在药物应用中的多功能性 (Mir, Dar, & Dar, 2020)。

光电材料

苯并噻二嗪衍生物已被探索用于创建新型光电材料,并将其纳入 π 扩展共轭体系中。这些材料包括发光分子和螯合物,对于在电子设备、图像传感器和有机发光二极管 (OLED) 中的应用非常重要。研究强调了苯并噻二嗪及其相关化合物在为技术应用开发先进材料方面的潜力 (Lipunova et al., 2018)。

生物活性与 SAR

1,4-苯并噻嗪衍生物因其广泛的生物活性而受到关注,包括抗癌和抗菌特性。合成化学家已经开发出各种 1,4-苯并噻嗪类似物,展示了跨多种机制的显着活性。这些化合物的构效关系 (SAR) 分析使人们能够更深入地了解它们的治疗潜力,并指导未来的药物设计 (Rai et al., 2017)。

安全和危害

作用机制

Target of Action

The compound, also known as “N-(4-bromophenyl)-6-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxamide 1,1-dioxide”, is a synthetic derivative that has been found to have potential biological activity Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It is known that similar compounds can block the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . This suggests that the compound may interact with its targets, leading to changes in their function and potentially inhibiting their activity.

Biochemical Pathways

Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect multiple biochemical pathways, leading to a range of downstream effects.

Pharmacokinetics

The lipophilic character of similar compounds, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .

Result of Action

Similar compounds have been found to have promising antimicrobial activity and were found to be active against certain cancer cell lines . This suggests that the compound may have similar effects, potentially leading to the inhibition of microbial growth or the death of cancer cells.

Action Environment

It is known that the efficacy of similar compounds can be influenced by various factors, including the presence of other compounds, the ph of the environment, and the temperature .

属性

IUPAC Name |

N-(4-bromophenyl)-6-methyl-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrN3O3S/c1-9-2-7-13-12(8-9)18-14(19-23(13,21)22)15(20)17-11-5-3-10(16)4-6-11/h2-8,14,18-19H,1H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPEYLVVNOLPEMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)S(=O)(=O)NC(N2)C(=O)NC3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromophenyl)-6-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxamide 1,1-dioxide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

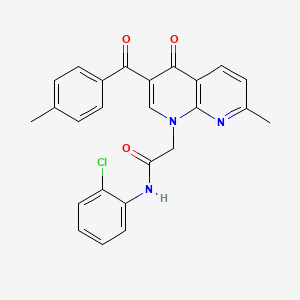

![8-Methyl-5-propan-2-yl-2-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2398466.png)

![N-(3,5-dimethylphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2398469.png)

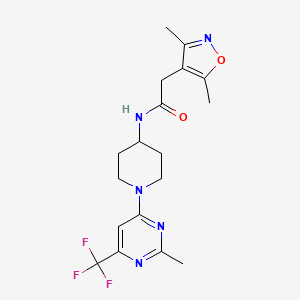

![1-(prop-2-yn-1-yl)-N-(4-{[5-(trifluoromethyl)pyridin-2-yl]amino}phenyl)piperidine-4-carboxamide](/img/structure/B2398471.png)

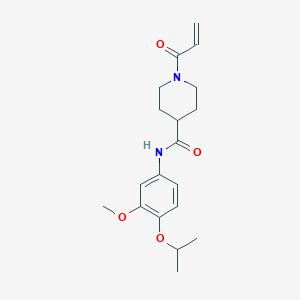

![(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2398472.png)

![(Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}(methoxy)amine](/img/structure/B2398473.png)

![2-(3,4-dimethylphenyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2398476.png)

![7-(Iodomethyl)-2,6-dioxaspiro[4.5]decane](/img/structure/B2398481.png)